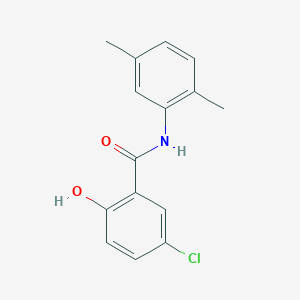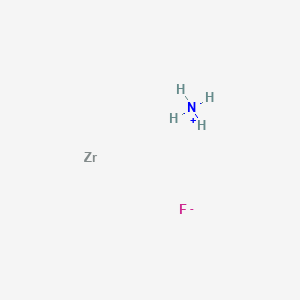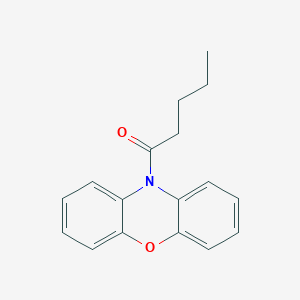![molecular formula C25H31NO3 B12573493 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxa-azaspiro ring system, which is a fusion of oxygen and nitrogen atoms within a spirocyclic framework. The compound’s molecular formula is C23H29NO4, and it has a molecular weight of 383.48 g/mol .
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- involves several steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor containing both oxygen and nitrogen atoms under specific conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, where a carboxylating agent is used to add the carboxyl group to the spirocyclic core.
Addition of the Diphenyl Groups: The diphenyl groups are added through a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene is reacted with the spirocyclic core in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the 1,1-dimethylethyl ester.
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the oxygen atom in the spirocyclic ring is oxidized to form a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms in the spirocyclic ring is replaced by another functional group. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles. It is also used as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its ability to interact with biological targets such as enzymes and receptors. It has been investigated for its potential as a drug candidate for various diseases.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It has been studied for its potential therapeutic effects, including its ability to modulate biological pathways and targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and function. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s biological effects. The specific molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- can be compared with other similar compounds, such as:
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester: This compound has a similar spirocyclic structure but lacks the diphenyl groups.
1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds have a larger spirocyclic ring system and different functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains two oxygen atoms in the ring system.
The uniqueness of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H31NO3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
tert-butyl (3R,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-24(2,3)29-23(27)26-16-10-15-25(22(26)20-13-8-5-9-14-20)17-21(18-28-25)19-11-6-4-7-12-19/h4-9,11-14,21-22H,10,15-18H2,1-3H3/t21-,22-,25+/m0/s1 |
InChI Key |
IEGNZUBIGZJCQT-WRALFONMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1C3=CC=CC=C3)C[C@@H](CO2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(CO2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
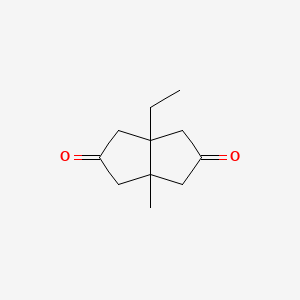
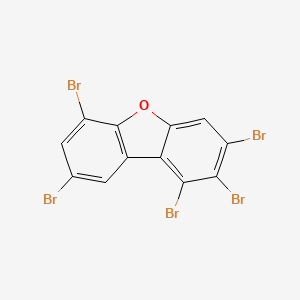
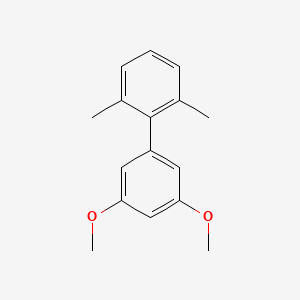
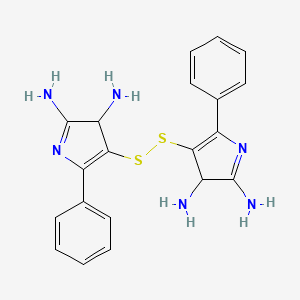
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
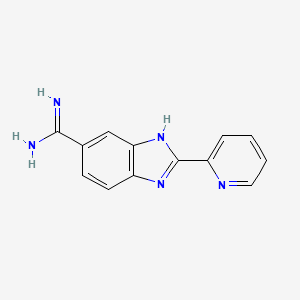
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

